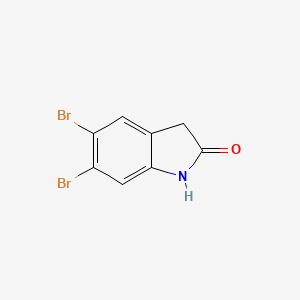
5,6-Dibromoindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6-Dibromoindolin-2-one is a brominated derivative of indole, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
5,6-Dibromoindolin-2-one can be synthesized through the bromination of indole derivatives. One common method involves the reaction of indole with N-bromosuccinimide (NBS) in an aqueous t-butyl alcohol solution. This reaction typically requires 2 to 3 molar equivalents of N-bromosuccinimide . The reaction conditions are mild, and the process is relatively straightforward, making it a convenient method for preparing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
5,6-Dibromoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones.
Reduction Reactions: Reduction can lead to the formation of less brominated or debrominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted indole derivatives.
Oxidation: Major products are indole-2,3-diones.
Reduction: Products include less brominated or debrominated indole derivatives.
科学的研究の応用
5,6-Dibromoindolin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other brominated indole derivatives and indole-2,3-diones.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6-Dibromoindolin-2-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
類似化合物との比較
Similar Compounds
- 3,3-Dibromo-1,3-dihydroindol-2-one
- 5,7-Dibromo-1,3-dihydroindol-2-one
- 6-Bromo-5-methyl-1,3-dihydroindol-2-one
Uniqueness
5,6-Dibromoindolin-2-one is unique due to the specific positioning of the bromine atoms on the indole ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other brominated indole derivatives. Its unique properties make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
612487-49-7 |
|---|---|
分子式 |
C8H5Br2NO |
分子量 |
290.94 g/mol |
IUPAC名 |
5,6-dibromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
InChIキー |
MVPGDKVBKNRUMN-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













